(6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cefuroxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity. Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefuroxime, also known as zinacef or sharox, belongs to the class of organic compounds known as cephalosporin 3'-carbamates. These are cephalosporins that are substituted at the 3'-position by a carbamate group. Cefuroxime is a drug which is used for the treatment of many different types of bacterial infections such as bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections. Cefuroxime exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefuroxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefuroxime is primarily located in the cytoplasm and membrane (predicted from logP).
Cefuroxime is a 3-(carbamoyloxymethyl)cephalosporin compound having a 7-(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain. It has a role as a drug allergen. It is a 3-(carbamoyloxymethyl)cephalosporin, a member of furans and an oxime O-ether.
Brand Name: Vulcanchem
CAS No.: 55268-75-2
VCID: VC0034974
InChI: InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-
SMILES: CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Molecular Formula: C16H16N4O8S
Molecular Weight: 424.4 g/mol

(6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 55268-75-2

Main Products

VCID: VC0034974

Molecular Formula: C16H16N4O8S

Molecular Weight: 424.4 g/mol

(6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 55268-75-2

CAS No. 55268-75-2
Product Name (6S,7R)-3-(Carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C16H16N4O8S
Molecular Weight 424.4 g/mol
IUPAC Name 3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-
Standard InChIKey JFPVXVDWJQMJEE-SWWZKJRFSA-N
Isomeric SMILES CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
SMILES CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Canonical SMILES CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Melting Point 218-225 °C
218-225°C
Physical Description Solid
Description Cefuroxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity. Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefuroxime, also known as zinacef or sharox, belongs to the class of organic compounds known as cephalosporin 3'-carbamates. These are cephalosporins that are substituted at the 3'-position by a carbamate group. Cefuroxime is a drug which is used for the treatment of many different types of bacterial infections such as bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections. Cefuroxime exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefuroxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefuroxime is primarily located in the cytoplasm and membrane (predicted from logP).
Cefuroxime is a 3-(carbamoyloxymethyl)cephalosporin compound having a 7-(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain. It has a role as a drug allergen. It is a 3-(carbamoyloxymethyl)cephalosporin, a member of furans and an oxime O-ether.
Solubility Freely soluble as sodium salt (145 mg/L)
2.84e-01 g/L
Synonyms cefaloxime;cefuroxim;ethyl)-7-((2-furanyl(methyoxyimino)acetyl)amino)-8-oxo-,(6r-(6-alpha,7-beta(z;(6r-(6alpha,7beta(z)))-3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)a cetyl)-amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic
Reference 1: Bertholee D, ter Horst PG, Hijmering ML, Spanjersberg AJ, Hospes W, Wilffert
B. Blood concentrations of cefuroxime in cardiopulmonary bypass surgery. Int J
Clin Pharm. 2013 Oct;35(5):798-804. doi: 10.1007/s11096-013-9810-z. Epub 2013 Jun
21. PubMed PMID: 23794078.


2: Christiansen IS, Krøigaard M, Mosbech H, Skov PS, Poulsen LK, Garvey LH.
Clinical and diagnostic features of perioperative hypersensitivity to cefuroxime.
Clin Exp Allergy. 2015 Apr;45(4):807-14. doi: 10.1111/cea.12455. PubMed PMID:
25395022.


3: Promelle V, Jany B, Drimbea A, Jezraoui P, Milazzo S. Tolerability of
intracameral cefuroxime during cataract surgery in case of penicillin allergy. J
Fr Ophtalmol. 2015 Apr;38(4):283-7. doi: 10.1016/j.jfo.2014.11.005. Epub 2015 Apr
1. PubMed PMID: 25840617.


4: Kulapina OI, Mikhailova MS. [Study on pharmacokinetics of cefuroxime by
dynamics of its distribution in oral fluid of patients with sinusitis]. Antibiot
Khimioter. 2014;59(9-10):29-32. Russian. PubMed PMID: 25975113.


5: Bookstaver DA, Bland CM, Woodberry MW, Mansell KB. Correlation of cefpodoxime
susceptibility with cephalothin and cefuroxime for urinary tract isolates. J Med
Microbiol. 2014 Feb;63(Pt 2):218-21. doi: 10.1099/jmm.0.063040-0. Epub 2013 Nov
8. PubMed PMID: 24214230.


6: Myneni J, Desai SP, Jayamanne DG. Reduction in postoperative endophthalmitis
with intracameral cefuroxime. J Hosp Infect. 2013 Aug;84(4):326-8. doi:
10.1016/j.jhin.2013.05.009. Epub 2013 Jul 5. PubMed PMID: 23834989.


7: Rodríguez-Caravaca G, García-Sáenz MC, Villar-Del-Campo MC, Andrés-Alba Y,
Arias-Puente A. Incidence of endophthalmitis and impact of prophylaxis with
cefuroxime on cataract surgery. J Cataract Refract Surg. 2013 Sep;39(9):1399-403.
doi: 10.1016/j.jcrs.2013.03.031. Epub 2013 Jun 29. PubMed PMID: 23820306.
PubChem Compound 5353516
Last Modified Dec 23 2021
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